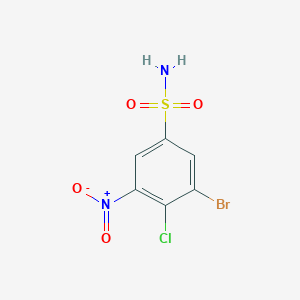

3-Bromo-4-chloro-5-nitrobenzenesulfonamide

Description

Significance of Substituted Benzenesulfonamides in Organic Synthesis

Substituted benzenesulfonamides are a class of organic compounds of significant interest due to their versatile applications. In synthetic organic chemistry, they are frequently utilized as valuable intermediates and as protecting groups for amines. nih.gov The sulfonamide framework is present in a wide array of compounds that exhibit potent biological activities. nih.gov For instance, certain sulfonamide derivatives have demonstrated notable anti-bacterial activity, while others show in vitro antiproliferative activity against various human cancer cell lines. nih.gov

The development of novel synthetic methods to create structurally diverse sulfonamides is an active area of research. nih.gov The functional groups attached to the benzene (B151609) ring play a crucial role in the reactivity and ultimate yield of synthetic transformations. nih.gov Furthermore, benzenesulfonamide (B165840) derivatives are key intermediates in the production of sulfa drugs and are investigated for their role as inhibitors of enzymes like carbonic anhydrase, which is a target in tumor therapy. libretexts.orgnih.govrsc.org The ability to synthesize polysubstituted benzenes with specific substitution patterns is critical for accessing these complex and valuable molecules. libretexts.org

Overview of Halogenated and Nitrated Aromatic Systems in Chemical Transformations

The introduction of halogen and nitro groups onto an aromatic ring is a fundamental process in organic synthesis, typically achieved through electrophilic aromatic substitution (EAS). msu.edu These reactions are pivotal for creating functionalized aromatic compounds that can serve as precursors for more complex molecules.

Halogenation involves treating an aromatic compound with a halogen, such as chlorine or bromine, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.comlibretexts.org Halogens are not sufficiently electrophilic to react directly with the stable aromatic ring, so the catalyst is required to polarize the halogen-halogen bond and generate a more potent electrophilic species. libretexts.orglibretexts.org

Nitration is the reaction of an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. youtube.comorganicchemistrytutor.com Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.com This powerful electrophile is then attacked by the aromatic ring. organicchemistrytutor.com

Once installed, both halogen and nitro substituents significantly influence the reactivity of the aromatic ring. They are considered deactivating groups, meaning they make the ring less reactive toward further electrophilic substitution. msu.edu This deactivation stems from their electron-withdrawing nature. msu.edu The presence of a nitro group is particularly useful as it can be chemically modified, for example, by reduction to an amino group, providing a synthetic handle for further functionalization. libretexts.orgmsu.edu

Contextualization of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide within Complex Molecular Architectures

The compound this compound is a polysubstituted aromatic molecule featuring a combination of functional groups that make it a potentially valuable building block in the synthesis of more complex chemical structures. Its chemical properties are defined by the interplay of the sulfonamide, bromo, chloro, and nitro groups on the benzene ring.

| Identifier | Value |

|---|---|

| Compound Name | Benzenesulfonamide, 3-bromo-4-chloro-5-nitro- |

| CAS Number | 2248048-04-4 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₆H₄BrClN₂O₄S chemicalbook.com |

| Molecular Weight | 315.53 g/mol chemicalbook.com |

While specific, documented syntheses using this exact molecule as a starting material are not extensively detailed in readily available literature, its structure suggests several strategic applications in advanced organic synthesis. Each functional group serves as a potential reaction site for constructing larger molecular frameworks:

Nitro Group (NO₂): The nitro group is a versatile functional handle. It can be readily reduced under various conditions to form an aniline (B41778) derivative (an amino group, -NH₂). This amino group can then participate in a wide range of reactions, such as diazotization, amide bond formation, or as a nucleophile in substitution reactions, enabling the extension of the molecular structure.

Halogens (Br and Cl): The bromine and chlorine atoms provide sites for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, Stille, or Buchwald-Hartwig couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at these positions. The differential reactivity between bromine and chlorine could potentially allow for selective, stepwise functionalization of the aromatic ring.

Sulfonamide Group (SO₂NH₂): The sulfonamide moiety itself can be modified. The acidic proton on the nitrogen can be removed, and the resulting anion can be alkylated or acylated, providing another avenue for derivatization and the attachment of other molecular fragments.

The combination of these groups on a single benzene ring makes this compound a highly functionalized platform. Its utility lies in its potential to be selectively and sequentially modified, allowing synthetic chemists to build complex, three-dimensional molecules with precise control over the substitution pattern. This positions it as a valuable, albeit specialized, intermediate for creating novel compounds in fields such as medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClN2O4S |

|---|---|

Molecular Weight |

315.53 g/mol |

IUPAC Name |

3-bromo-4-chloro-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4BrClN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) |

InChI Key |

NEOODLJBZXKXIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Nitrobenzenesulfonamide

Precursor Analysis and Retrosynthetic Strategies

A logical retrosynthetic analysis of 3-bromo-4-chloro-5-nitrobenzenesulfonamide suggests that the final synthetic step would likely be the introduction of one of the substituents onto a pre-functionalized benzene (B151609) ring. The directing effects of the existing groups play a pivotal role in determining the feasibility and regioselectivity of the final transformation.

Synthesis from 4-Chloro-3-nitrobenzenesulfonamide (B1329391)

A primary retrosynthetic disconnection points to 4-chloro-3-nitrobenzenesulfonamide as a key precursor. This approach involves the bromination of this intermediate as the final step in the synthetic sequence. The synthesis of 4-chloro-3-nitrobenzenesulfonamide can be achieved from readily available starting materials. One common method begins with the chlorosulfonation of 2-chloronitrobenzene.

The reaction of 2-chloronitrobenzene with chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring. The directing effects of the chloro (ortho-, para-directing) and nitro (meta-directing) groups favor the introduction of the sulfonyl chloride group at the position para to the chlorine and meta to the nitro group, yielding 4-chloro-3-nitrobenzenesulfonyl chloride. Subsequent treatment of the sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent furnishes the desired 4-chloro-3-nitrobenzenesulfonamide.

Exploration of Alternative Starting Materials

While the synthesis via 4-chloro-3-nitrobenzenesulfonamide is a viable route, the exploration of alternative starting materials is crucial for developing a comprehensive synthetic strategy. One alternative approach could involve the introduction of the bromine atom at an earlier stage. For instance, the synthesis could commence with 3-bromo-4-chloronitrobenzene (B99159). This intermediate could then undergo chlorosulfonation, followed by amidation to yield the final product. The synthesis of 3-bromo-4-chloronitrobenzene itself can be approached through various routes, such as the nitration of 1-bromo-2-chlorobenzene.

Another potential strategy could involve the modification of functional groups. For example, starting with a precursor containing an amino group, which is a strong activating and ortho-, para-directing group. The amino group could be used to direct the introduction of other substituents before being converted to a nitro group via oxidation or a Sandmeyer reaction. However, the compatibility of the reaction conditions for each step would need to be carefully considered to avoid undesired side reactions.

Electrophilic Aromatic Substitution (EAS) for Bromination

The introduction of a bromine atom onto the 4-chloro-3-nitrobenzenesulfonamide precursor is achieved through an electrophilic aromatic substitution (EAS) reaction. The success of this step is highly dependent on the reaction conditions, the choice of catalyst, and a thorough understanding of the factors governing regioselectivity.

Reaction Conditions and Catalysis for Directed Bromination

The aromatic ring of 4-chloro-3-nitrobenzenesulfonamide is significantly deactivated due to the presence of the electron-withdrawing nitro and sulfonamide groups. Consequently, forcing conditions are typically required to achieve efficient bromination. The use of a potent electrophilic bromine source and a suitable catalyst is essential.

A common method for the bromination of highly deactivated aromatic compounds involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. The sulfuric acid protonates NBS, increasing the electrophilicity of the bromine atom. In some cases, a Lewis acid catalyst, such as ferric bromide (FeBr₃), can be employed in conjunction with molecular bromine (Br₂). The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile. The choice of solvent is also critical, with inert solvents such as dichloromethane (B109758) or carbon tetrachloride often being used.

| Parameter | Condition | Rationale |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Provides the electrophilic bromine species. |

| Catalyst/Medium | Concentrated Sulfuric Acid (H₂SO₄) or Ferric Bromide (FeBr₃) | Activates the brominating agent to overcome the deactivated ring. |

| Temperature | Elevated temperatures (e.g., 50-100 °C) | Increases the reaction rate for the deactivated substrate. |

| Solvent | Inert solvent (e.g., Dichloromethane) or neat | Prevents side reactions with the solvent. |

Regioselectivity and Isomer Control in Halogenation

The regiochemical outcome of the bromination of 4-chloro-3-nitrobenzenesulfonamide is governed by the cumulative directing effects of the existing substituents. The chloro group is an ortho-, para-director, the nitro group is a meta-director, and the sulfonamide group is also a meta-director.

In this specific case, the position C5 is meta to both the nitro group and the sulfonamide group. The chloro group at C4 directs ortho and para, meaning it directs to C3 and C5. The directing effects of the nitro and sulfonamide groups are synergistic in directing the incoming electrophile to the C5 position. The ortho-directing effect of the chloro group to C5 also aligns with this outcome. Therefore, the bromination of 4-chloro-3-nitrobenzenesulfonamide is expected to be highly regioselective, yielding the desired this compound as the major product.

Mechanistic Pathways of Electrophilic Bromination on Substituted Aromatics

The mechanism of electrophilic bromination of 4-chloro-3-nitrobenzenesulfonamide follows the general pathway for electrophilic aromatic substitution. The first step involves the generation of a potent electrophile, typically a bromonium ion (Br⁺) or a polarized bromine-Lewis acid complex.

This electrophile is then attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. The positive charge in the arenium ion is delocalized across the ring, and the presence of electron-withdrawing groups destabilizes this intermediate, thus slowing down the reaction.

The final step of the mechanism involves the deprotonation of the arenium ion by a weak base, such as the conjugate base of the acid catalyst or a solvent molecule. This restores the aromaticity of the ring and yields the final product, this compound.

Wheland Intermediate Formation and Stability

The mechanism of electrophilic aromatic substitution proceeds through a carbocation intermediate known as the Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com The formation of this intermediate is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the benzene ring. masterorganicchemistry.comlumenlearning.com The stability of the Wheland intermediate is therefore a critical factor in determining the feasibility and outcome of the substitution.

In the case of the bromination of 4-chloro-3-nitrobenzenesulfonamide, the benzene ring is heavily substituted with electron-withdrawing groups (a chloro group, a nitro group, and a sulfonamide group). These groups destabilize the positively charged Wheland intermediate through their inductive and resonance effects, making the ring significantly less reactive towards electrophiles than benzene itself. libretexts.org Anything that stabilizes the Wheland intermediate also lowers the energy of the transition state, thereby reducing the activation energy and speeding up the reaction. libretexts.orglumenlearning.com

The positive charge in the Wheland intermediate is delocalized across the ring system. The presence of multiple electron-withdrawing groups means that harsher reaction conditions are generally required to drive the reaction to completion. wikipedia.org The stability of the intermediate is influenced by the position of the incoming electrophile relative to the existing substituents.

Evidence for Addition-Elimination Mechanisms in Highly Deactivated Systems

While the primary pathway for the synthesis of this compound is electrophilic aromatic substitution, it is important to consider other potential mechanisms in highly deactivated systems. Nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism becomes a possibility when strong electron-withdrawing groups are present on the aromatic ring, particularly ortho and para to a potential leaving group. chemistrysteps.comucalgary.ca

The addition-elimination mechanism involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com This is followed by the departure of the leaving group, which restores the aromaticity of the ring. chemistrysteps.com The rate of this reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negative charge of the intermediate. ucalgary.ca

However, in the context of synthesizing this compound from 4-chloro-3-nitrobenzenesulfonamide via bromination, the operative mechanism is unequivocally electrophilic aromatic substitution. The reaction introduces a bromine atom onto the ring by replacing a hydrogen atom, which is characteristic of an EAS reaction, not a nucleophilic substitution where a leaving group would be replaced.

Influence of Nitro and Sulfonamide Groups on EAS Directing Effects

The regiochemical outcome of the bromination of 4-chloro-3-nitrobenzenesulfonamide is controlled by the directing effects of the existing substituents. Both the nitro (-NO2) and sulfonamide (-SO2NH2) groups are strongly deactivating and are meta-directors. pressbooks.pubyoutube.com The chloro (-Cl) group is also deactivating but is an ortho-, para-director. pressbooks.pub

When multiple substituents are present on a benzene ring, the directing effect of the most activating (or least deactivating) group typically dominates. However, in this highly deactivated system, the directing effects are more complex.

Nitro Group (-NO2): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. youtube.comlibretexts.org

Sulfonamide Group (-SO2NH2): Similar to the nitro group, the sulfonamide group is a strong deactivating, meta-directing group. masterorganicchemistry.com

Chloro Group (-Cl): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the Wheland intermediate when the attack is at the ortho or para positions. pressbooks.pub

Considering the starting material, 4-chloro-3-nitrobenzenesulfonamide, the available positions for substitution are C2, C5, and C6.

The nitro group at C3 directs meta to itself, which would be C1 and C5.

The chloro group at C4 directs ortho to itself (C3 and C5) and para to itself (C1, which is occupied by the sulfonamide group).

The sulfonamide group at C1 directs meta to itself (C3 and C5).

All three substituents direct the incoming electrophile to the C5 position. This concerted directing effect strongly favors the formation of this compound as the major product.

Optimization of Synthetic Yields and Purity

Achieving high yields and purity in the synthesis of polysubstituted aromatic compounds like this compound requires careful optimization of reaction parameters and the use of appropriate purification techniques.

Reaction Parameter Studies (Temperature, Solvent, Reagent Stoichiometry)

The successful bromination of highly deactivated aromatic rings is highly dependent on the reaction conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | Elevated temperatures (e.g., 60 °C) are often necessary. nih.govorganic-chemistry.org | The deactivating nature of the substituents on the aromatic ring necessitates higher temperatures to overcome the activation energy barrier for the reaction. |

| Solvent | Concentrated sulfuric acid is a common and effective solvent. nih.govsci-hub.se | The strong acid protonates the NBS, increasing the electrophilicity of the bromine and facilitating the attack by the deactivated aromatic ring. |

| Reagent Stoichiometry | A slight excess of the brominating agent (NBS) is typically used. | To ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of polybrominated byproducts. |

Simple workup procedures, such as pouring the reaction mixture over ice followed by filtration, are often sufficient to isolate the crude product. sci-hub.se

Purification Techniques for Complex Sulfonamide Derivatives

The purification of the crude this compound is crucial to obtain a product of high purity. Common techniques include recrystallization and chromatography.

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be very soluble or insoluble at all temperatures. For complex sulfonamides, a trial-and-error approach with various solvents of different polarities may be necessary. Solvents such as ethanol (B145695) or mixtures containing ethanol are often used for the recrystallization of sulfonamides. google.com In some cases, non-polar or low-polarity solvents like petroleum ether have been used to recrystallize related chloro-nitro-benzene sulfonyl chlorides. researchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures, including isomers of substituted benzenesulfonamides. For the separation of positional isomers of aromatic sulfonates, columns that facilitate pi-pi interactions, such as those with phenyl-based stationary phases, can be effective. researchgate.net The choice of mobile phase is also critical, with solvents like methanol (B129727) often being preferred over acetonitrile (B52724) to enhance pi-pi interactions and achieve better separation. researchgate.net For preparative HPLC, the selection of a suitable solvent system that allows for good separation and is easily removed from the purified product is essential.

Transformations Involving the Nitro Group

The nitro group is a key functional handle for the chemical modification of this compound, offering pathways to a variety of derivatives through reduction or by activating the aromatic ring for nucleophilic substitution.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the benzene ring, converting a strongly deactivating group into a strongly activating one. This transformation opens up a wide array of subsequent chemical modifications. This reduction can be achieved through several methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean nature and often high yields. This process involves the use of hydrogen gas in the presence of a metal catalyst. For substrates containing halogen substituents, such as this compound, catalyst selection is crucial to avoid undesired dehalogenation.

While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, general principles for the selective reduction of nitro groups in the presence of halogens can be applied. Catalysts like palladium on carbon (Pd/C) are highly effective for nitro group reduction but can also catalyze dehalogenation, particularly of aryl bromides. Raney Nickel is another active catalyst that is sometimes used when dehalogenation is a concern, although its selectivity can be substrate-dependent. Platinum-based catalysts, such as platinum oxide (PtO₂), can also be employed and may offer different selectivity profiles.

To minimize dehalogenation, reaction conditions can be optimized by using lower hydrogen pressures, lower temperatures, and shorter reaction times. The choice of solvent can also influence the reaction's outcome.

Table 1: Representative Catalytic Systems for Nitro Group Reduction

| Catalyst | Typical Conditions | Potential for Dehalogenation |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), RT-80°C, Methanol or Ethanol | High, especially for Bromine |

| Raney Nickel | H₂ (1-50 atm), RT-100°C, Ethanol | Moderate, substrate-dependent |

Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation for converting nitro groups to amines, often with good chemoselectivity, preserving halogen substituents.

Stannous Chloride (SnCl₂): Tin(II) chloride is a widely used reagent for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, or in organic solvents like ethanol. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation. A key advantage of using SnCl₂ is its high tolerance for a wide range of functional groups, including halogens. For the reduction of this compound, SnCl₂ in a suitable solvent would be expected to selectively reduce the nitro group to an amine, yielding 3-amino-5-bromo-4-chlorobenzenesulfonamide.

A general procedure involves dissolving the nitro compound in a solvent like ethanol and then adding a stoichiometric excess of SnCl₂ dihydrate. The reaction mixture is often heated to ensure complete conversion.

Iron in Acidic Media (Fe/HCl): The reduction of nitroarenes using iron metal in the presence of an acid, typically hydrochloric acid, is a long-established and cost-effective method. This method is particularly favored in industrial settings. The reaction involves the oxidation of iron to ferrous ions (Fe²⁺) with the concomitant reduction of the nitro group. A significant advantage of the Fe/HCl system is that the FeCl₂ formed can be hydrolyzed, regenerating some of the acid, which means only a catalytic amount of HCl is needed to initiate the reaction. This method is generally compatible with aryl halides.

Table 2: Comparison of Metal-mediated Reduction Methods

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Ethanol, reflux or HCl | High chemoselectivity, tolerates halogens | Tin waste products |

The formation of a primary amine ortho to the sulfonamide group in 3-amino-5-bromo-4-chlorobenzenesulfonamide opens up the possibility of intramolecular cyclization to form heterocyclic structures. For instance, treatment of the resulting ortho-amino sulfonamide with a suitable reagent can lead to the formation of benzothiadiazine derivatives. These heterocycles are of interest in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions Activated by the Nitro Group

The strongly electron-withdrawing nitro group, in conjunction with the sulfonamide group, activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one of the halogen atoms. The nitro group is most effective at activating positions ortho and para to it. In this molecule, both the bromo and chloro substituents are ortho and para to the nitro group, making them potential leaving groups.

The SNAr mechanism proceeds via a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

In SNAr reactions, the bond to the leaving group is broken in the fast, second step of the reaction. Therefore, the bond strength is less important than the ability of the leaving group to stabilize the negative charge in the transition state leading to its departure. The electronegativity of the halogen plays a significant role. Generally, in SNAr, the leaving group ability follows the order F > Cl ≈ Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

For this compound, both chlorine and bromine are potential leaving groups. Their reactivity in SNAr reactions is generally considered to be similar. The precise regioselectivity of a nucleophilic attack would likely be influenced by a combination of electronic and steric factors, as well as the nature of the attacking nucleophile and the reaction conditions. The slightly higher electronegativity of chlorine compared to bromine might suggest a marginal preference for the displacement of the chloro group. However, the larger size and greater polarizability of bromine can also influence its leaving group ability. Without specific experimental data for this compound, predicting the exact selectivity between the chloro and bromo substituents remains speculative.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-5-bromo-4-chlorobenzenesulfonamide |

| Palladium on carbon |

| Raney Nickel |

| Platinum(IV) Oxide |

| Tin(II) Chloride |

| Iron |

| Hydrochloric Acid |

| Ferrous chloride |

An exploration of the chemical reactivity and derivatization pathways for this compound reveals a versatile scaffold for synthetic modification. The compound's reactivity is governed by the interplay of its distinct functional groups: the sulfonamide moiety, the halogen substituents (bromine and chlorine), and the nitro group, which strongly influences the electronic properties of the aromatic ring. This article details the specific chemical transformations possible at each of these sites, providing a framework for its strategic use in medicinal and materials chemistry.

Advanced Spectroscopic and Mechanistic Characterization in Reaction Studies

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates (e.g., IR, UV-Vis)

In-situ (in the reaction mixture) spectroscopic monitoring allows for the real-time tracking of changes in the concentrations of reactants, intermediates, and products without the need for sampling and quenching.

Infrared (IR) Spectroscopy: This technique is highly valuable for monitoring functional groups. In a reaction involving 3-Bromo-4-chloro-5-nitrobenzenesulfonamide, one could monitor the characteristic vibrational frequencies of the sulfonamide (SO₂-NH₂), nitro (NO₂), and aromatic C-H and C-halogen bonds. For instance, in a substitution reaction where the sulfonamide group reacts, the disappearance of its characteristic N-H stretching and SO₂ stretching bands could be quantified over time to determine reaction rates. The appearance of new bands would signal the formation of products.

UV-Visible (UV-Vis) Spectroscopy: The aromatic nature and the presence of the nitro group in this compound would give it a distinct UV-Vis absorption spectrum. Changes to the aromatic system or the electronic environment of the nitro group during a reaction would lead to shifts in the absorption maxima (λmax) or changes in absorbance. This can be used to follow reaction kinetics, particularly for reactions involving changes in conjugation or the formation of colored intermediates.

A hypothetical data table for a kinetic study using UV-Vis spectroscopy might look like this:

| Time (s) | Absorbance at λmax | Concentration of Reactant (M) |

| 0 | 1.200 | 0.0100 |

| 60 | 0.950 | 0.0079 |

| 120 | 0.750 | 0.0063 |

| 180 | 0.590 | 0.0049 |

| 240 | 0.465 | 0.0039 |

| 300 | 0.365 | 0.0030 |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Elucidation of Reaction Mechanisms through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation of molecules in solution. Advanced NMR techniques provide detailed information about connectivity, spatial relationships, and dynamic processes.

2D NMR Techniques (COSY, HSQC, HMBC) for Product Structure Assignment

For a reaction product derived from this compound, 2D NMR would be essential for unambiguous structure confirmation.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different parts of the molecule, for example, confirming the position of a newly introduced substituent relative to the existing ones.

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR studies could be used to investigate processes such as restricted rotation around the C-S bond of the sulfonamide group. By acquiring spectra at different temperatures, one could determine the energy barriers for such conformational changes.

Isotopic Labeling Studies for Mechanistic Pathways

To trace the pathway of a reaction, isotopic labeling studies are invaluable. For example, if a reaction involved the substitution of the bromine atom, one could synthesize this compound with a ¹³C label at the carbon bearing the bromine. Following the reaction by ¹³C NMR would definitively show the fate of this carbon atom in the product, helping to distinguish between different possible mechanistic pathways.

Mass Spectrometry for Reaction Progress Monitoring and Identification of Byproducts

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and can be used to monitor the progress of a reaction by observing the disappearance of the reactant ion and the appearance of the product ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of a molecule. In the context of a reaction involving this compound, HRMS would be critical for:

Confirming the identity of the product(s): By matching the exact mass to the calculated elemental formula.

A hypothetical HRMS data table for a reaction product might be presented as follows:

| Compound | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) | Elemental Formula |

| Product A | 300.1234 | 300.1231 | -1.0 | C₇H₅BrClNO₂S |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

A thorough search of scientific databases did not yield specific studies detailing the tandem mass spectrometry analysis of this compound. Therefore, a detailed discussion of its specific fragmentation pathways and the resulting mass-to-charge ratios (m/z) of fragment ions cannot be provided at this time.

In general, the MS/MS analysis of similar sulfonamide-containing aromatic compounds would be expected to involve initial ionization, typically through techniques like electrospray ionization (ESI), followed by collision-induced dissociation (CID) of a selected precursor ion. The fragmentation patterns would likely reveal cleavages at the sulfonamide linkage, losses of small molecules such as SO₂, NO₂, and halogens, as well as characteristic fissions of the aromatic ring. However, without experimental data for this compound, any proposed fragmentation scheme would be purely speculative.

X-ray Crystallography for Solid-State Structural Confirmation of Key Intermediates and Products

There is no publicly available crystallographic data for this compound in crystallographic databases. Consequently, a detailed description of its crystal system, space group, unit cell dimensions, and key intramolecular and intermolecular interactions, such as bond lengths, bond angles, and hydrogen bonding networks, cannot be presented.

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For a compound like this compound, this analysis would definitively confirm the substitution pattern on the benzene (B151609) ring and provide insights into the conformation of the sulfonamide group and the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its interactions in a biological or chemical system.

Due to the absence of specific research findings on the tandem mass spectrometry and X-ray crystallography of this compound, a detailed and data-rich article as per the requested outline cannot be generated. Further experimental research is required to elucidate these specific characteristics of the compound.

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

The electronic structure of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide is significantly influenced by the interplay of its substituent groups on the benzene (B151609) ring. The sulfonamide (-SO₂NH₂), nitro (-NO₂), bromo (-Br), and chloro (-Cl) groups are all electron-withdrawing, which profoundly impacts the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Density Functional Theory (DFT) calculations, commonly employed for such analyses, would likely be used to model the electronic properties of this compound. For similar nitroaromatic compounds, the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the nitro group, indicating its strong electron-accepting character. The presence of multiple electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the significant electron-withdrawing nature of the substituents would likely result in a relatively small HOMO-LUMO gap, suggesting a predisposition to react with nucleophiles.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are hypothetical and are based on trends observed in computational studies of similarly substituted nitroaromatic compounds.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential Maps)

Quantum chemical calculations can provide valuable insights into the reactivity of this compound through the analysis of various reactivity descriptors.

Fukui Functions: The Fukui function is a density functional theory-based concept that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the sites most susceptible to nucleophilic attack would be those with the highest values of the Fukui function f+(r ), which are predicted to be the carbon atoms of the benzene ring, particularly those bearing the nitro and halogen substituents, due to significant electron deficiency. Conversely, the sites for electrophilic attack, indicated by f-(r ), would likely be the oxygen atoms of the sulfonamide and nitro groups, and to a lesser extent, the nitrogen atom of the sulfonamide group.

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and sulfonamide groups, indicating their high electron density and suitability for electrophilic attack. Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the sulfonamide group and over the benzene ring, highlighting its electron-deficient nature and susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation around the C-S and S-N bonds of the sulfonamide group. Conformational analysis, likely performed using molecular mechanics or DFT calculations, would aim to identify the lowest energy conformers. The orientation of the -SO₂NH₂ group relative to the benzene ring will be influenced by steric interactions with the adjacent bromo and nitro groups.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations would track the atomic movements over time, revealing the accessible conformations and the flexibility of the molecule. Such studies are particularly useful for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting.

Prediction and Validation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and determining activation energies.

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of multiple strong electron-withdrawing groups. Any electrophilic attack would be directed to the meta position relative to the existing substituents, although such reactions would likely require harsh conditions.

Conversely, the electron-deficient nature of the aromatic ring makes it a good candidate for nucleophilic aromatic substitution (SNAᵣ). The nitro group, in particular, can stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of one of the halogen atoms by a nucleophile. Computational modeling of the reaction energy profile would likely show that the positions ortho and para to the nitro group are the most activated for nucleophilic attack.

The energetics of chemical reactions are significantly influenced by the solvent. For reactions involving this compound, computational models incorporating solvent effects, such as the Polarizable Continuum Model (PCM), would be essential for accurate predictions. For a nucleophilic aromatic substitution reaction, a polar aprotic solvent would be expected to stabilize the charged transition state and intermediates, thereby lowering the activation energy and accelerating the reaction rate.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) to Aid Experimental Characterization

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts influenced by the electronic effects of the substituents. The protons of the -NH₂ group would likely appear as a broad singlet. In the ¹³C NMR spectrum, the carbon atoms attached to the electron-withdrawing groups would be significantly deshielded.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. Characteristic vibrational modes for this compound would include the symmetric and asymmetric stretching of the SO₂ and NO₂ groups, as well as the N-H stretching of the sulfonamide.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV region. The presence of multiple chromophoric groups in this compound would likely result in a complex UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Technique | Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) |

| IR | SO₂ asymmetric stretch | ~1350 |

| IR | SO₂ symmetric stretch | ~1160 |

| IR | NO₂ asymmetric stretch | ~1530 |

| IR | NO₂ symmetric stretch | ~1345 |

| IR | N-H stretch | ~3300-3400 |

| ¹H NMR | Aromatic-H | 7.5-8.5 |

| ¹H NMR | NH₂ | 5.0-6.0 |

| ¹³C NMR | C-Br | ~120 |

| ¹³C NMR | C-Cl | ~130 |

| ¹³C NMR | C-NO₂ | ~150 |

| UV-Vis | λmax | ~260-280 |

Note: These are hypothetical values based on typical ranges for the respective functional groups in similar molecular environments.

Investigation of Substituent Effects on Aromatic Ring Activation/Deactivation

All four substituent groups on the benzene ring of this compound are generally considered to be deactivating. libretexts.orgmsu.edu This means they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. libretexts.org The deactivating nature of these substituents stems from their electron-withdrawing inductive and/or resonance effects. libretexts.org

The halogens, bromine and chlorine, exhibit a dual nature. They are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org Similarly, the sulfonamide group is also considered to be an electron-withdrawing and deactivating substituent.

The combined presence of these four deactivating groups results in a highly electron-deficient aromatic ring in this compound. This significant deactivation has a profound impact on the chemical reactivity of the molecule, particularly in reactions involving electrophilic attack on the aromatic ring.

The extent of activation or deactivation of an aromatic ring by a substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electronic influence of a substituent on the reactivity of a benzene derivative. wikipedia.org Positive Hammett constants indicate an electron-withdrawing (deactivating) effect, while negative values signify an electron-donating (activating) effect. The following table summarizes the Hammett constants for the substituents present in this compound.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| Bromo (-Br) | +0.232 | +0.393 |

| Chloro (-Cl) | +0.227 | +0.373 |

| Nitro (-NO2) | +0.778 | +0.710 |

| Sulfonamide (-SO2NH2) | +0.57 (approx.) | +0.56 (approx.) |

The large positive Hammett constants for all the substituents underscore their strong electron-withdrawing nature. The cumulative effect of these groups leads to a significant deactivation of the aromatic ring, making electrophilic substitution reactions on this compound challenging to achieve and requiring harsh reaction conditions.

Synthetic Utility in Diverse Organic Scaffolds

A Versatile Building Block for Complex Organic Molecules

The strategic placement of bromo, chloro, nitro, and sulfonamide functionalities on the benzene (B151609) ring endows 3-Bromo-4-chloro-5-nitrobenzenesulfonamide with a high degree of reactivity and selectivity, making it a valuable intermediate in the synthesis of more complex organic structures. The presence of the strongly deactivating nitro group significantly influences the regioselectivity of subsequent reactions.

One of the key synthetic applications of related nitrobenzenesulfonamides is in the protection and synthesis of amines, as exemplified by the Fukuyama amine synthesis. In this methodology, a primary amine is first converted to a nitrobenzenesulfonamide. The acidic nature of the N-H bond in the resulting sulfonamide facilitates alkylation under mild conditions. A crucial feature of the nitrobenzenesulfonamide group is its facile cleavage under mild conditions using a thiol, which proceeds via a Meisenheimer complex. chem-station.comorgsyn.org This allows for the synthesis of secondary amines in a controlled manner. While the 2-nitrobenzenesulfonamides are typically employed, the principles of this reaction highlight the potential of this compound to be utilized in similar synthetic strategies.

The nitro group itself is a versatile functional group that can be readily transformed into other functionalities. For instance, the reduction of the nitro group to an amine is a common transformation, which can be achieved using various reducing agents such as tin(II) chloride or catalytic hydrogenation. youtube.com This would yield 3-bromo-4-chloro-5-aminobenzenesulfonamide, a trifunctional molecule that can undergo a variety of subsequent reactions, including diazotization and Sandmeyer reactions at the amino group, or acylation to form amides.

The halogen substituents, bromine and chlorine, also offer handles for further synthetic modifications. They can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the formation of carbon-carbon bonds and the construction of more elaborate molecular architectures. The differential reactivity of the C-Br and C-Cl bonds could potentially be exploited for selective sequential cross-coupling reactions.

Precursor for Advanced Functional Materials

The highly functionalized nature of this compound makes it a potential precursor for the synthesis of non-biological functional materials such as dyes and polymers. The combination of chromophoric and auxochromic groups within the molecule suggests its potential as a starting material for dye synthesis. The nitro group, in particular, is a common feature in many dye molecules, contributing to their color.

In the realm of polymer chemistry, dihalogenated aromatic compounds can serve as monomers in polycondensation reactions to form high-performance polymers. researchgate.net By leveraging the bromo and chloro substituents of this compound, it is conceivable to incorporate this unit into polymer backbones. For example, after reduction of the nitro group to an amine, the resulting amino-dihalo-benzenesulfonamide could be polymerized with a suitable comonomer to produce novel polyamides or polyimides with potentially interesting thermal and electronic properties. The presence of the sulfonamide group could also impart desirable characteristics such as improved solubility or metal-binding capabilities to the resulting polymers.

The general approach of incorporating dyes into polymeric materials is a well-established strategy to enhance properties like stability and processability. mdpi.com Thus, derivatives of this compound could first be converted into dye molecules and then polymerized or grafted onto polymer chains.

Applications in Asymmetric Synthesis as a Chiral Template

While this compound is an achiral molecule, it can be derivatized to serve as a chiral template or auxiliary in asymmetric synthesis. The sulfonamide nitrogen can be alkylated or acylated with chiral moieties. The resulting diastereomeric sulfonamides can then be used to direct the stereochemical outcome of subsequent reactions.

The field of asymmetric synthesis has seen the use of chiral sulfonamides and sulfinamides in various transformations. For instance, chiral auxiliaries attached to a sulfonamide can control the stereoselectivity of reactions on a nearby prochiral center. nih.gov Moreover, the development of catalytic enantioselective methods for the synthesis of N-C axially chiral sulfonamides has been reported, highlighting the importance of the sulfonamide scaffold in creating chiral molecules. nih.gov

By reacting this compound with a chiral amine or alcohol, a chiral derivative could be formed. This new chiral molecule could then be employed as a chiral building block or ligand in asymmetric catalysis. After the desired stereoselective transformation, the chiral auxiliary could potentially be cleaved and recovered.

Exploration in Ligand Design for Organometallic Catalysis

The sulfonamide group in this compound can act as a coordinating group for metal ions, making it a candidate for ligand design in organometallic catalysis. Benzenesulfonamide (B165840) derivatives have been explored as ligands in various catalytic systems and as inhibitors for metalloenzymes like carbonic anhydrases. nih.govnih.gov

The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing bromo, chloro, and nitro groups on this compound would significantly influence the electron density on the sulfonamide group and, consequently, the coordination properties of the ligand.

Furthermore, the bromo and chloro substituents provide points for further modification of the ligand structure. For instance, one of the halogens could be replaced with a phosphine (B1218219) or another coordinating group through a suitable cross-coupling reaction. This would lead to a bidentate or even a tridentate ligand, which could form stable complexes with transition metals. Such complexes could then be investigated for their catalytic activity in various organic transformations, such as C-C bond formation, hydrogenations, or oxidations. The design of organometallic compounds for catalysis often relies on the precise control of electronic and steric effects of the ligands, a principle that could be applied to derivatives of this compound. researchgate.net

Future Research Directions and Unexplored Chemical Space

Development of Sustainable and Green Synthetic Protocols

The synthesis of complex molecules like 3-Bromo-4-chloro-5-nitrobenzenesulfonamide traditionally relies on methods that can be resource-intensive and generate significant waste. A major future focus will be the development of more sustainable and environmentally benign synthetic protocols. This involves rethinking classical approaches to nitration, halogenation, and sulfonation.

Key research objectives in this area include:

Alternative Reagents: Moving away from harsh reagents like fuming nitric acid or oleum. Research could explore solid-acid catalysts or milder nitrating agents to improve safety and reduce toxic byproducts.

Catalytic Systems: The selective introduction of bromo and chloro groups often involves electrophilic aromatic substitution, which can have regioselectivity issues. Future work could focus on developing novel catalytic systems, potentially using transition metals, for more controlled and efficient halogenation.

Green Solvents: The use of greener solvents is a cornerstone of sustainable chemistry. acs.org Research will likely investigate replacing traditional chlorinated or volatile organic solvents with alternatives such as ionic liquids, supercritical fluids, or water-based systems where possible. nih.gov

Energy Efficiency: Exploring photochemical or electrochemical methods for some of the synthetic steps could drastically reduce the energy consumption associated with high-temperature reactions.

| Synthetic Step | Traditional Method | Potential Green Alternative |

| Nitration | Concentrated Nitric/Sulfuric Acid | Solid acid catalysts, N₂O₅ |

| Halogenation | Br₂/Cl₂ with Lewis Acid | Catalytic systems, halide salts with an oxidant |

| Solvent | Chlorinated Solvents | Bio-based solvents, supercritical CO₂, water |

| Energy Input | High-temperature reflux | Photochemistry, electrochemistry, microwave |

Chemo- and Regioselective Functionalization of Poly-substituted Aromatics

The structure of this compound offers multiple sites for further chemical modification. However, achieving selective functionalization at a specific position without affecting other groups is a significant challenge. Future research will heavily focus on developing chemo- and regioselective methods to unlock the synthetic potential of this scaffold.

Directions for exploration include:

Directed Metalation: Utilizing the inherent directing capabilities of the sulfonamide or other groups to achieve site-selective metalation (e.g., ortho-lithiation or magnesiation), followed by quenching with various electrophiles. rsc.org This would allow for the precise installation of new functional groups at positions otherwise difficult to access.

Transition-Metal Catalyzed Cross-Coupling: The bromo and chloro substituents are ideal handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A key research area will be the development of catalytic systems that can selectively activate the C-Br bond over the C-Cl bond, or vice versa, allowing for sequential and controlled derivatization.

C-H Activation: Direct functionalization of the remaining C-H bond on the aromatic ring represents an atom-economical approach to creating new derivatives. Research into catalysts that can selectively target this position in the presence of the multiple other functional groups would be a significant advancement. acs.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

Beyond functionalizing the existing scaffold, future research will aim to uncover entirely new reaction pathways and harness the unique electronic properties of this compound.

Potential avenues for investigation are:

Nitro Group Transformations: While the reduction of the nitro group to an amine is a common transformation, exploring its reactivity in other pathways, such as its participation in cycloaddition reactions or its use as a leaving group in nucleophilic aromatic substitution (SNAr), could lead to novel molecular architectures.

Sulfonamide Group Reactivity: The sulfonamide moiety is typically stable, but its N-H bond can be functionalized. More advanced research could explore novel reactions involving the S-N bond or the use of the entire group as a directing or activating element in unexpected ways.

Ring Transformation Reactions: Investigating whether the highly electron-deficient ring can undergo ring-opening or ring-transformation reactions under specific conditions (e.g., with potent nucleophiles or under photochemical stimulation) could lead to the synthesis of entirely different classes of compounds, such as non-aromatic or heterocyclic systems. researchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow chemistry offers numerous advantages in terms of safety, reproducibility, and scalability. nih.govvapourtec.com Applying these technologies to the synthesis and derivatization of this compound is a promising future direction.

Key benefits and research goals include:

Enhanced Safety: Many of the reactions involved in synthesizing this compound (e.g., nitration) are highly exothermic. Flow reactors offer superior heat and mass transfer, allowing for better temperature control and minimizing the risk of runaway reactions. researchgate.net

High-Throughput Derivatization: An automated flow platform could be used to rapidly generate a library of derivatives by systematically varying reactants for cross-coupling or functionalization reactions. researchgate.netsyrris.com This would accelerate the discovery of new compounds with desirable properties.

Process Optimization: Automated systems can incorporate real-time analytics and machine learning algorithms to rapidly optimize reaction conditions (temperature, pressure, stoichiometry, residence time), leading to higher yields and purity with minimal human intervention. nih.gov

| Parameter | Batch Chemistry | Automated Flow Chemistry |

| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat transfer, small reaction volumes |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer |

| Reproducibility | Can be variable | High, due to precise control of parameters |

| Optimization | Slow, manual, one-at-a-time | Rapid, automated, can use algorithms |

Theoretical Guided Design of New Transformations

Computational and theoretical chemistry are becoming indispensable tools for modern synthetic planning. nih.gov Future research on this compound will benefit greatly from a theoretically guided approach to designing new reactions and understanding its reactivity.

Specific applications include:

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), researchers can model potential reaction pathways, calculate transition state energies, and predict the feasibility of novel transformations before attempting them in the lab. acs.org This can save significant time and resources.

Predicting Regioselectivity: Computational models can predict the most likely sites of electrophilic or nucleophilic attack on the molecule, guiding the development of regioselective functionalization strategies.

In Silico Catalyst Design: Theoretical calculations can be used to design new catalysts tailored for specific transformations involving this substrate, for instance, by optimizing ligand structures for a transition metal catalyst to enhance its activity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-Bromo-4-chloro-5-nitrobenzenesulfonamide with high purity?

- Methodological Answer : A multi-step approach is typically employed:

Nitration : Introduce the nitro group to the benzene ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

Halogenation : Sequential bromination and chlorination using FeCl₃ or AlCl₃ as catalysts to ensure regioselectivity.

Sulfonamide Formation : React with sulfamoyl chloride in anhydrous conditions.

- Purification : Use recrystallization (ethanol/water) followed by HPLC or GC analysis to verify >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic ring integrity.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect byproducts (e.g., unreacted halides or nitro derivatives) .

- X-Ray Crystallography : Resolve crystallographic data to validate molecular geometry .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Temperature, catalyst concentration, and reaction time.

- Design : Use a 2³ factorial matrix to assess interactions between variables. For example, optimize chlorination efficiency by testing AlCl₃ (0.1–0.3 mol%) at 60–80°C.

- Analysis : Apply regression models to identify significant factors and interactions, reducing trial iterations .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR peaks with computational predictions (DFT calculations) to confirm assignments.

- Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and activation energies.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on reaction kinetics .

Q. What are the key challenges in scaling up synthesis from laboratory to pilot-scale production?

- Methodological Answer :

- Process Control : Implement real-time monitoring (e.g., in-situ FTIR) to track intermediate formation.

- Separation Technologies : Optimize membrane filtration or centrifugal separation for large-volume purification .

- Thermal Management : Address exothermic risks during nitration using jacketed reactors .

Application-Oriented Questions

Q. How can this compound be utilized in medicinal chemistry research?

- Methodological Answer :

- Pharmacophore Design : Exploit the sulfonamide group for hydrogen bonding with biological targets (e.g., carbonic anhydrase inhibitors).

- Structure-Activity Relationship (SAR) : Modify nitro or halogen substituents to enhance binding affinity or solubility .

Q. What role does this compound play in material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.